Dnsah-13C6

Description

BenchChem offers high-quality Dnsah-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dnsah-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O6 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

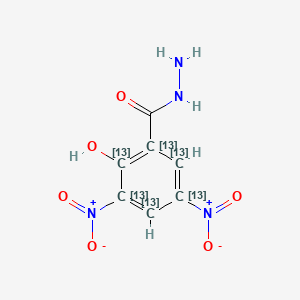

2-hydroxy-3,5-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbohydrazide |

InChI |

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

HWTXGJCHJRRKNS-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dnsah-13C6: The Stable Isotope-Labeled Standard for Nitrofuran Metabolite Analysis

This technical guide provides a comprehensive overview of Dnsah-13C6, a critical reagent for researchers, scientists, and drug development professionals involved in the trace-level quantification of nitrofuran antibiotic residues. We will delve into its chemical identity, the rationale behind its use, and practical, field-proven methodologies for its application in analytical workflows.

Introduction: The Need for a Robust Standard in Nitrofuran Analysis

The use of nitrofuran antibiotics, such as furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, in food-producing animals has been banned in many countries due to concerns about the carcinogenic potential of their residues. However, their low cost and efficacy mean that illegal use can still occur. When these drugs are metabolized, their primary residues are not the parent compounds but rather tissue-bound metabolites. To monitor for the illegal use of nitrofurans, analytical methods must be able to accurately and reliably detect these metabolites at very low concentrations.

Dnsah-13C6, also known as 3,5-Dinitrosalicylic acid-13C6 hydrazide, is a stable isotope-labeled internal standard designed for this purpose.[1] It is the labeled analogue of DNSAH (3,5-Dinitrosalicylic acid hydrazide), a derivatizing agent used to react with the side chains of nitrofuran metabolites after their cleavage from tissue macromolecules. The resulting derivatized metabolites are then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in these assays.

Chemical Identity and Structure of Dnsah-13C6

Dnsah-13C6 is a synthetic molecule where six carbon atoms in the benzene ring of 3,5-Dinitrosalicylic acid hydrazide have been replaced with the heavy isotope, carbon-13 (¹³C).[1][2] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry.

Table 1: Chemical Properties of Dnsah-13C6

| Property | Value |

| Chemical Name | 3,5-Dinitrosalicylic acid-13C6 hydrazide[1] |

| Molecular Formula | C¹³C₆H₆N₄O₆[2][3] |

| Molecular Weight | 248.10 g/mol [1][2][3] |

| Appearance | Light yellow to yellow solid[2] |

| SMILES | O[13C]1==O)=O">13C=O[2] |

| Unlabeled CAS No. | 955-07-7[1][2] |

Chemical Structure:

Caption: Chemical structure of 3,5-Dinitrosalicylic acid-13C6 hydrazide.

Principle of Isotope Dilution Mass Spectrometry

The core of Dnsah-13C6's application lies in the principle of isotope dilution mass spectrometry (IDMS). This is a highly accurate method for quantitative analysis. The isotopically labeled internal standard is added to the sample at the beginning of the analytical process. Because Dnsah-13C6 is chemically identical to the unlabeled analyte of interest (the derivatized nitrofuran metabolite), it behaves in the same way during sample preparation, extraction, and chromatography. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

In the mass spectrometer, the labeled and unlabeled compounds are separated based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, a highly accurate quantification can be achieved, as this ratio is independent of sample loss and variations in instrument response.

Experimental Workflow for Nitrofuran Metabolite Analysis using Dnsah-13C6

The following is a generalized workflow for the analysis of nitrofuran metabolites in a complex matrix, such as animal tissue, using Dnsah-13C6 as an internal standard.

Step-by-Step Methodology:

-

Sample Homogenization: A representative portion of the sample (e.g., muscle, liver) is homogenized to ensure uniformity.

-

Internal Standard Spiking: A known amount of Dnsah-13C6 solution is added to the homogenized sample. This is a critical step, and the amount added should be carefully recorded.

-

Acid Hydrolysis: The sample is subjected to mild acid hydrolysis (e.g., with hydrochloric acid) to release the tissue-bound nitrofuran metabolites.

-

Derivatization: 2-Nitrobenzaldehyde (2-NBA) is added to the sample. The released nitrofuran metabolite side chains react with 2-NBA to form stable nitrophenyl derivatives. It is important to note that Dnsah-13C6 itself is a labeled version of a derivatization agent and is used here as an internal standard for the quantification of the resulting derivatized metabolites.

-

Extraction: The derivatized analytes and the internal standard are extracted from the sample matrix using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification/Clean-up: The extract is purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE).

-

Concentration and Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analytes and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry.

-

Data Analysis: The peak areas of the native analyte and the ¹³C-labeled internal standard are measured. A calibration curve is constructed using standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. The concentration of the analyte in the sample is then calculated from the peak area ratio and the calibration curve.

Workflow Diagram:

Caption: Generalized workflow for nitrofuran metabolite analysis.

Data Interpretation and Quality Control

The use of Dnsah-13C6 significantly enhances the reliability of the analytical results. Key aspects of data interpretation and quality control include:

-

Calibration Curve: A linear calibration curve with a high correlation coefficient (r² > 0.99) should be obtained by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Recovery: While the internal standard corrects for losses, monitoring the absolute recovery of Dnsah-13C6 can provide valuable information about the efficiency of the sample preparation process.

-

Matrix Effects: By comparing the response of the analyte in the sample matrix to that in a pure solvent, the degree of ion suppression or enhancement can be assessed. The internal standard helps to compensate for these matrix effects.

-

Confirmation of Identity: The identity of the detected analytes should be confirmed by comparing their retention times and the ratio of at least two characteristic mass transitions with those of a reference standard.

Related Compounds and Their Roles

It is crucial to distinguish Dnsah-13C6 from related compounds in this analytical workflow:

-

DNSAH (3,5-Dinitrosalicylic acid hydrazide): The unlabeled analogue of Dnsah-13C6.

-

2-NP-DNSAH-13C6 (3,5-Dinitrosalicylic acid-13C6 (2-nitrobenzyliden)hydrazide): This is the stable isotope-labeled version of the derivatized nitrofuran metabolite.[4][][6] It can also be used as an internal standard and represents the final product that is detected by the mass spectrometer.

Conclusion

Dnsah-13C6 is an indispensable tool for the accurate and reliable quantification of nitrofuran metabolites in complex matrices. Its use in conjunction with isotope dilution mass spectrometry provides a robust analytical methodology that can meet the stringent requirements of regulatory monitoring programs. By understanding the chemical properties of Dnsah-13C6 and the principles behind its application, researchers and analytical chemists can develop and validate high-quality methods for the surveillance of these banned veterinary drugs, thereby contributing to food safety and public health.

References

-

WITEGA Laboratorien Berlin-Adlershof GmbH. DNSAH-13C6 Nifursol-desfurfuryliden-13C6. [Link]

-

WITEGA Laboratorien Berlin-Adlershof GmbH. 2-NP-DNSAH-13C6. [Link]

Sources

- 1. DNSAH-13C6 Nifursol-desfurfuryliden-13C6 - Traceable Reference Standard for Residue Analysis and LC-MS/MS Calibration [witega.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. 2-NP-DNSAH-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification [witega.de]

- 6. hpc-standards.com [hpc-standards.com]

Technical Guide: Dnsah-13C6 as an Internal Standard in Nifursol Metabolite Analysis

[1]

Executive Summary

Dnsah-13C6 (3,5-dinitrosalicylic acid hydrazide-13C6) is the stable isotope-labeled internal standard (IS) used for the confirmatory analysis of Nifursol , a banned nitrofuran antibiotic. Unlike simple volumetric standards, Dnsah-13C6 functions through a reaction-tracking mechanism . It is added prior to sample hydrolysis and derivatization, undergoing the same chemical transformation as the target analyte (DNSAH) to form a detectable nitrophenyl derivative.

This guide details the chemical basis, analytical mechanism, and validated protocols for utilizing Dnsah-13C6 to achieve regulatory compliance (e.g., EU Commission Decision 2002/657/EC) in complex food matrices.

Chemical Identity & Structural Basis[2]

The Target: DNSAH

Nifursol is rapidly metabolized in vivo, leaving 3,5-dinitrosalicylic acid hydrazide (DNSAH) covalently bound to tissue proteins.[1] It cannot be detected directly; it must be released via acid hydrolysis and chemically derivatized to be ionizable and retainable on Reverse-Phase LC.

The Standard: Dnsah-13C6[1][4][5]

-

Chemical Name: 3,5-dinitrosalicylic acid hydrazide-[phenyl-13C6]

-

Molecular Weight: ~248.15 Da (Native DNSAH is ~242.15 Da)

-

Labeling: The six carbon atoms of the benzene ring are replaced with stable

C isotopes. This position is metabolically stable and chemically inert during the derivatization process.

The Derivatization Reaction

Both DNSAH and Dnsah-13C6 react with 2-Nitrobenzaldehyde (2-NBA) to form a Schiff base (hydrazone). This step is critical because the underivatized hydrazide is too polar and unstable for reliable LC-MS analysis.

Reaction Scheme:

Mechanism of Action: Isotope Dilution with Reaction Tracking

The "mechanism" of Dnsah-13C6 is not pharmacological but analytical . It corrects for systematic errors through three distinct phases:

Phase 1: Hydrolysis & Release Compensation

-

Action: The IS is added to the tissue homogenate before acid hydrolysis.

-

Mechanism: While the IS is free (unbound), it mimics the chemical environment of the protein-bound analyte. It tracks losses due to thermal degradation during the 16-hour incubation at 37°C (or microwave equivalent).

Phase 2: Derivatization Efficiency Tracking (Critical)

-

Action: The derivatization with 2-NBA is equilibrium-dependent and sensitive to pH/temperature fluctuations.

-

Mechanism: Since Dnsah-13C6 is chemically identical to DNSAH (except for mass), it competes for the derivatizing reagent with the exact same kinetics (

). -

Result: If the derivatization yield drops to 60% due to matrix interference, the IS signal drops by exactly 60%. The Area Ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Phase 3: Ionization Normalization

-

Action: In the MS source, co-eluting matrix components (phospholipids, proteins) can suppress ionization.

-

Mechanism: The derivative 2-NP-DNSAH-13C6 co-elutes perfectly with the native 2-NP-DNSAH . They experience the exact same suppression/enhancement at the electrospray tip.

Visualization: Reaction & Workflow

Figure 1: Analytical workflow demonstrating the co-transformation of Analyte and IS.

Experimental Protocol

Reagents & Standards

-

Stock Solution: Dissolve Dnsah-13C6 in Methanol (100 µg/mL). Store at -20°C.

-

Derivatizing Reagent: 50 mM 2-Nitrobenzaldehyde (2-NBA) in Methanol.

-

Hydrolysis Acid: 0.1 M HCl.

Step-by-Step Workflow

-

Homogenization: Weigh 1.0 g of tissue (muscle/liver) into a centrifuge tube.

-

IS Addition: Add 50 µL of Dnsah-13C6 working solution (100 ng/mL). Vortex for 30s.

-

Hydrolysis/Derivatization:

-

Add 4 mL of 0.1 M HCl.

-

Add 50 µL of 50 mM 2-NBA.

-

Incubate: 16 hours at 37°C (water bath) OR Microwave assisted (60°C for 5 mins).

-

-

Neutralization: Adjust pH to 7.4 ± 0.2 using 1 M K₂HPO₄/NaOH.

-

Extraction: Add 5 mL Ethyl Acetate. Shake vigorously (10 min). Centrifuge (3000g, 10 min).

-

Reconstitution: Evaporate supernatant to dryness under nitrogen (45°C). Reconstitute in 200 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions

Chromatography:

-

Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.5 mM Ammonium Acetate.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: 20% B to 90% B over 8 mins.

Mass Spectrometry (Source Parameters):

-

Mode: Negative ESI (Preferred for dinitrosalicylic moiety).

-

Capillary Voltage: -2.5 kV.

-

Source Temp: 400°C.

MRM Transitions (Negative Mode)

| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| 2-NP-DNSAH (Native) | 374.0 | 182.0 | 226.0 | 15-25 |

| 2-NP-DNSAH-13C6 (IS) | 380.0 | 188.0 | 232.0 | 15-25 |

Note: The mass shift of +6 is retained in the fragments containing the salicylic ring.

Validation & Quality Assurance

Linearity & Range

-

Range: 0.25 µg/kg to 5.0 µg/kg (ppb).

-

Requirement:

. -

Calculation: Plot Area Ratio (

) vs. Concentration Ratio.

Matrix Effects (ME)

Calculate ME using the equation:

-

Dnsah-13C6 typically reduces relative matrix effects to <10% by compensating for signal suppression.

Decision Limits (CC )

-

For banned substances (Group A6), the method must detect below the Minimum Required Performance Limit (MRPL).

-

Target CC

: < 0.5 µg/kg.

References

-

European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals.Link

-

Verdon, E., et al. (2007). "Validation of a method for the analysis of five nitrofuran metabolites in meat." Analytica Chimica Acta, 586(1-2), 336-347.[1][2] Link

-

Vass, M., et al. (2008).[2] "Nitrofuran veterinary drug residues in chicken meat: Industry standard methodology." Food Additives & Contaminants, 25(8), 939-946. Link

-

EFSA Panel on Contaminants in the Food Chain. (2015). "Scientific Opinion on nitrofurans and their metabolites in food." EFSA Journal. Link

Synthesis and Isotopic Labeling of Dnsah-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis and isotopic labeling of 3,5-Dinitrosalicylic acid hydrazide-¹³C₆ (Dnsah-¹³C₆). Intended for an audience of researchers, scientists, and drug development professionals, this document details a plausible and robust synthetic pathway, grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the underlying rationale for key experimental choices, ensuring a deep understanding of the process. The protocols are designed to be self-validating, and all critical claims are substantiated with citations to authoritative literature. This guide includes detailed, step-by-step methodologies, quantitative data summaries, and visual diagrams to facilitate comprehension and replication.

Introduction: The Significance of Dnsah-¹³C₆ in Modern Research

3,5-Dinitrosalicylic acid hydrazide (DNSAH) is a metabolite of the nitrofuran antibiotic nifursol.[1] Its detection is crucial for monitoring drug residues in foodstuffs of animal origin.[2][3] The ¹³C₆-labeled analogue, Dnsah-¹³C₆, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS).[3] The incorporation of six ¹³C atoms provides a distinct mass shift, enabling precise and accurate quantification in complex biological matrices by correcting for matrix effects and variations in instrument response. This guide outlines a comprehensive synthetic strategy to obtain Dnsah-¹³C₆, starting from commercially available ¹³C₆-phenol.

The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, particularly in pharmacokinetic and metabolic studies.[4] These standards, being chemically identical to the analyte, co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer, leading to highly reliable quantification.

Strategic Overview of the Synthesis

The synthesis of Dnsah-¹³C₆ can be logically approached in a three-stage process, commencing with the incorporation of the carboxyl group onto the ¹³C-labeled aromatic ring, followed by nitration, and concluding with the formation of the hydrazide moiety. This strategy ensures the efficient use of the expensive isotopically labeled starting material.

Caption: Overall synthetic workflow for Dnsah-¹³C₆.

Detailed Experimental Protocols

Safety Precaution: The following procedures involve the use of hazardous materials, including concentrated acids, nitrating agents, and hydrazine. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[1][5][6][7]

Stage 1: Synthesis of ¹³C₆-Salicylic Acid via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[8][9][10][11][12] It proceeds by the nucleophilic addition of a phenoxide ion to carbon dioxide.[9]

Caption: Mechanism of the Kolbe-Schmitt reaction.

Protocol:

-

Formation of Sodium Phenoxide: In a high-pressure stainless-steel autoclave, carefully add sodium hydroxide to a solution of ¹³C₆-phenol in a suitable anhydrous solvent. The use of dried reactants and solvents is crucial as water can reduce the yield.[10]

-

Carboxylation: Seal the autoclave and introduce carbon dioxide gas to a pressure of 100 atm. Heat the mixture to 125 °C with constant stirring.[8][9] Maintain these conditions for several hours to ensure complete reaction.

-

Acidification and Isolation: After cooling the reactor to room temperature, cautiously vent the excess CO₂. Transfer the reaction mixture to a beaker and acidify with dilute sulfuric acid until the pH is acidic. The ¹³C₆-salicylic acid will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from hot water.[13]

| Reagent | Molar Ratio (to Phenol) | Key Parameters | Expected Yield |

| ¹³C₆-Phenol | 1.0 | Starting Material | - |

| Sodium Hydroxide | 1.1 | Forms phenoxide | - |

| Carbon Dioxide | Excess | High Pressure (100 atm) | - |

| Sulfuric Acid | To acidic pH | Workup | ~70-80% |

Table 1: Reagents and conditions for the synthesis of ¹³C₆-Salicylic Acid.

Stage 2: Synthesis of 3,5-Dinitro-¹³C₆-salicylic Acid

The nitration of the ¹³C₆-salicylic acid is achieved using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Protocol:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. This process is highly exothermic and requires careful temperature control.

-

Nitration: To the cooled nitrating mixture, add the ¹³C₆-salicylic acid portion-wise, ensuring the reaction temperature does not exceed 15-25 °C.[14][15] The viscosity of the mixture may increase significantly.[15]

-

Quenching and Precipitation: After the addition is complete, continue stirring for a designated period. Then, slowly pour the reaction mixture into a beaker containing ice water. A yellow precipitate of 3,5-dinitro-¹³C₆-salicylic acid will form.[14]

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The product can be purified by recrystallization from hot water.[15][16][17]

| Reagent | Molar Ratio (to Salicylic Acid) | Key Parameters | Expected Yield |

| ¹³C₆-Salicylic Acid | 1.0 | Starting Material | - |

| Conc. Nitric Acid | ~2.5 | Nitrating Agent | - |

| Conc. Sulfuric Acid | ~5.0 | Catalyst | - |

| Temperature | - | 15-25 °C | ~84%[14] |

Table 2: Reagents and conditions for the nitration of ¹³C₆-Salicylic Acid.

Stage 3: Synthesis of Dnsah-¹³C₆

The final step involves the conversion of the carboxylic acid to a hydrazide. A reliable method is a two-step process involving the formation of a methyl ester followed by reaction with hydrazine.[18]

3.3.1. Step 3a: Esterification to Methyl 3,5-Dinitro-¹³C₆-salicylate

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 3,5-dinitro-¹³C₆-salicylic acid in an excess of methanol.[19][20][21]

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid.[19][20][21]

-

Reflux: Heat the mixture to reflux for several hours.[21] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the mixture into water and extract with a suitable organic solvent like diethyl ether. Wash the organic layer with a sodium bicarbonate solution to remove any unreacted acid.[21]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude methyl ester.

3.3.2. Step 3b: Hydrazinolysis to Dnsah-¹³C₆

Protocol:

-

Reaction: Dissolve the crude methyl 3,5-dinitro-¹³C₆-salicylate in a suitable solvent and add hydrazine hydrate.[18] The reaction can be carried out at elevated temperatures to ensure completion.

-

Precipitation: Upon cooling, the Dnsah-¹³C₆ will precipitate from the reaction mixture.

-

Purification: Collect the solid product by vacuum filtration and wash with a cold solvent. Further purification can be achieved by recrystallization.

| Reagent | Molar Ratio (to Ester) | Key Parameters | Expected Yield |

| Methyl 3,5-Dinitro-¹³C₆-salicylate | 1.0 | Starting Material | - |

| Hydrazine Hydrate | ~1.25 | Nucleophile | High |

| Temperature | - | 60-75 °C[18] | - |

Table 3: Reagents and conditions for the hydrazinolysis step.

Purification and Characterization

The purity of the final Dnsah-¹³C₆ is paramount for its use as an internal standard. A combination of purification and analytical techniques should be employed.

Purification

-

Recrystallization: This is a powerful technique for purifying solid compounds.[16][17] The choice of solvent is critical and should be one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

-

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is an excellent method.[22][23] A C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically effective for such aromatic compounds.

Characterization

The identity and isotopic enrichment of the synthesized Dnsah-¹³C₆ must be unequivocally confirmed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the final product, showing a +6 Da shift compared to the unlabeled standard. The isotopic distribution pattern will also confirm the incorporation of six ¹³C atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will confirm the overall structure of the molecule.

-

¹³C NMR: The ¹³C NMR spectrum is the most definitive technique for confirming the position and extent of isotopic labeling. The signals corresponding to the six carbons of the aromatic ring will be significantly enhanced. The chemical shifts for the carbons in unlabeled salicylic acid are a useful reference.[24][25][26][27][28]

-

| Carbon Position | Expected ¹³C Chemical Shift (ppm) for Salicylic Acid[24] |

| C1 (C-COOH) | ~173 |

| C2 (C-OH) | ~162 |

| C3 | ~118 |

| C4 | ~136 |

| C5 | ~120 |

| C6 | ~130 |

| COOH | ~173 |

Table 4: Approximate ¹³C NMR chemical shifts for salicylic acid (unlabeled) as a reference.

Conclusion

This technical guide has outlined a detailed and scientifically grounded synthetic route for the preparation of Dnsah-¹³C₆. By providing not only the "how" but also the "why" behind the experimental choices, we aim to empower researchers to successfully synthesize this valuable internal standard. The successful synthesis and characterization of Dnsah-¹³C₆ will undoubtedly facilitate more accurate and reliable quantification in a wide range of scientific disciplines, particularly in the crucial area of drug metabolism and safety assessment.

References

-

Hassan, M. M. A., & Zubair, M. U. (1982). Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives. Spectroscopy Letters, 15(7), 533-542. [Link]

-

Chemconnections. (2008, September 18). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. Retrieved from [Link]

-

DARKBLADE48. (n.d.). Preparation of methyl salicylate. Sciencemadness.org. Retrieved from [Link]

- Unknown. (n.d.). Preparation of Methyl Salicylate.

-

Wikipedia. (2019, December 19). Kolbe–Schmitt reaction. Retrieved from [Link]

-

PrepChem.com. (2017, August 26). Preparation of methyl salicylate (wintergreen oil; salicylic acid methyl ester; methyl 2-hydroxybenzoate). Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

- Unknown. (2019, December 19). Kolbe–Schmitt reaction. Retrieved from a likely archived version of a Wikipedia article.

- Google Patents. (n.d.). US3567778A - Process for preparing nitrosalicyl-hydrazides.

-

ResearchGate. (n.d.). The calculated 13 C and 1 H NMR chemical shifts of salicylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Salicylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Random Experiments. (2017, April 6). Synthesis of 3,5-Dinitrosalicylic acid [Video]. YouTube. [Link]

-

ProQuest. (n.d.). Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction–Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Retrieved from [Link]

-

BYJU'S. (n.d.). Kolbe's Reaction. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dinitrosalicylic acid hydrazide. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2007, July 9). 3,5-Dinitrosalicylic acid. Retrieved from [Link]

-

ACS Publications. (2006, October 26). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development. [Link]

-

ResearchGate. (2010, October 15). Improved Synthesis of 3-Nitrosalicylic Acid. Retrieved from [Link]

- Unknown. (n.d.). RECRYSTALLISATION.

-

Waters. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Retrieved from [Link]

- Unknown. (n.d.). Recrystallization of Salicylic acid.

-

Royal Society of Chemistry. (n.d.). Purifying by recrystallisation – teacher notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of HPLC analytic procedure on determining isotope measurement.... Retrieved from [Link]

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

-

PubMed. (n.d.). Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Dinitrosalicylaldehyde. Retrieved from [Link]

Sources

- 1. safety.charlotte.edu [safety.charlotte.edu]

- 2. 3,5-Dinitrosalicylic acid hydrazide | C7H6N4O6 | CID 3663247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of 3,5-Dinitrosalicylic Acid - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. westliberty.edu [westliberty.edu]

- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 7. arxada.com [arxada.com]

- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. jk-sci.com [jk-sci.com]

- 11. grokipedia.com [grokipedia.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. chemconnections.org [chemconnections.org]

- 14. 3,5-Dinitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. m.youtube.com [m.youtube.com]

- 16. bt1.qu.edu.iq [bt1.qu.edu.iq]

- 17. edu.rsc.org [edu.rsc.org]

- 18. US3567778A - Process for preparing nitrosalicyl-hydrazides - Google Patents [patents.google.com]

- 19. sciencemadness.org [sciencemadness.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. prepchem.com [prepchem.com]

- 22. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mz-at.de [mz-at.de]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. spectrabase.com [spectrabase.com]

- 27. SALICYLIC ACID N-PROPYL ESTER(607-90-9) 13C NMR [m.chemicalbook.com]

- 28. SALICYLIC ACID P-TOLYL ESTER(607-88-5) 13C NMR spectrum [chemicalbook.com]

Sourcing and Utilizing DNSAH-13C6: A Technical Whitepaper on Nitrofuran Metabolite Quantification

Executive Context: The Analytical Challenge of Nifursol Detection

Nifursol is a nitrofuran antibiotic historically utilized in livestock and poultry production to combat bacterial and protozoan infections. Due to the severe carcinogenic and mutagenic risks associated with nitrofuran residues, regulatory bodies globally—including the European Union—have strictly prohibited their use in food-producing animals[1].

Because nifursol metabolizes rapidly in vivo, direct detection of the parent drug is analytically impossible. Instead, screening relies on detecting its stable, tissue-bound metabolite: 3,5-dinitrosalicylic acid hydrazide (DNSAH) [2]. DNSAH accumulates in complex matrices such as poultry muscle and honey[3]. To achieve the stringent Limits of Detection (LOD) required by regulatory frameworks (often <1.0 µg/kg), laboratories must employ highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[1].

To guarantee the accuracy of these trace-level measurements, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. This guide explores the commercial availability, mechanistic advantages, and standardized application of DNSAH-13C6 , the premier internal standard for nifursol metabolite quantification.

The Mechanistic Superiority of 13C6 Labeling

As a Senior Application Scientist, I frequently observe laboratories struggling with signal reproducibility in complex matrices. When quantifying 2[2], the choice of internal standard dictates the integrity of the entire assay.

Why 13C6 over Deuterium (2H)? Deuterated standards are common, but they present a critical vulnerability in nitrofuran analysis. The extraction of tissue-bound DNSAH requires aggressive acidic hydrolysis (0.2 M HCl at 37°C)[3]. In such protic, acidic environments, deuterium atoms attached to aromatic rings can undergo hydrogen-deuterium exchange (HDX) with the solvent. This exchange alters the mass of the internal standard mid-assay, destroying quantitative accuracy.

Conversely, DNSAH-13C6 incorporates six Carbon-13 atoms directly into the aromatic ring skeleton[4]. Carbon-carbon bonds are immune to isotopic exchange under aqueous acidic conditions. This ensures that the +6 Da mass shift remains absolute from the moment the standard is spiked into the raw tissue until it reaches the mass spectrometer detector.

The Necessity of Derivatization Native DNSAH is a highly polar, low-molecular-weight compound (242.15 g/mol )[2], resulting in poor retention on standard C18 reverse-phase columns. To resolve this, the protocol mandates derivatization with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-DNSAH[3]. This reaction significantly increases the molecule's hydrophobicity, drastically improving both chromatographic peak shape and Electrospray Ionization (ESI+) efficiency.

Table 1: Quantitative Specifications of DNSAH and Isotope-Labeled Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Mass Shift vs Native | Primary Analytical Role |

| DNSAH (Native) | C7H6N4O6 | 242.15 | N/A | Target analyte (Nifursol metabolite) |

| DNSAH-13C6 | C13C6H6N4O6 | 248.10 | +6 Da | Pre-hydrolysis Internal Standard |

| 2-NP-DNSAH-13C6 | C813C6H9N5O8 | 381.21 | +6 Da | Post-derivatization Calibration Standard |

Commercial Supplier Landscape

Procuring high-purity DNSAH-13C6 is critical for minimizing background noise in LC-MS/MS. The market offers both the pre-derivatization standard (DNSAH-13C6) and the post-derivatization standard (2-NP-DNSAH-13C6).

-

5[5]: A premier supplier specializing in nitrofuran standards. They provide 5[5] optimized for LC-MS/MS quantification, complete with traceability documentation required for regulatory audits. They uniquely also supply the pre-derivatized6[6], which is highly useful for matrix-matched calibration and system suitability checks without requiring the 16-hour derivatization step.

-

4[4]: Offers4[4] at 99.98% purity, positioned primarily as a tracer for quantitative analysis in drug development and metabolic flux studies.

-

7[7]: Supplies 7[7] for research use, emphasizing cold-chain transportation to maintain molecular stability.

-

[]: Provides custom stable isotope labeling services, including the synthesis of [] tailored to specific regulatory or analytical requirements.

-

9[9]: Lists the compound under its formal chemical name,9[9], offering it as a 97% purity analytical reagent.

Standardized Self-Validating Protocol: Extraction and Quantification

To ensure absolute trustworthiness in your data, the analytical workflow must be a self-validating system. By spiking the DNSAH-13C6 internal standard at the very beginning of the protocol, it undergoes the exact same chemical stresses as the endogenous analyte. Any physical loss, incomplete derivatization, or matrix-induced ion suppression is perfectly mirrored by the 13C6 standard, allowing the peak area ratio to automatically correct for these variables.

Step 1: Matrix Preparation & Isotope Equilibration

-

Action: Weigh 1.0 g of homogenized sample (e.g., honey or poultry tissue) into a 50 mL centrifuge tube. Immediately spike with 100 µL of DNSAH-13C6 working solution (10 ng/mL). Add 5 mL of 0.2 M HCl and vortex.

-

Causality: Nitrofuran metabolites are covalently bound to tissue proteins. The acidic environment denatures the proteins and cleaves these bonds, releasing native DNSAH[3]. Spiking the 13C6 standard prior to hydrolysis ensures it fully equilibrates with the matrix, acting as a true internal standard that corrects for extraction inefficiencies.

Step 2: In-Situ Derivatization

-

Action: Add 50 µL of 50 mM 2-nitrobenzaldehyde (prepared in DMSO) to the acidic homogenate. Incubate the mixture at 37°C for 16 hours in complete darkness.

-

Causality: The prolonged incubation ensures the complete condensation of DNSAH and DNSAH-13C6 into their respective 2-NP derivatives[3]. Darkness is strictly required because nitrofuran derivatives are highly photosensitive and will rapidly degrade under UV or standard laboratory lighting.

Step 3: Neutralization and Liquid-Liquid Extraction (LLE)

-

Action: Following incubation, adjust the pH of the homogenate to 7.2–7.4 using 0.1 M K2HPO4 and 1 M NaOH. Add 5 mL of ethyl acetate, vortex vigorously for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Causality: At an acidic pH, the derivatized molecule retains partial polarity. Adjusting the pH to neutral ensures the molecule is entirely uncharged, which maximizes its partitioning into the non-polar organic ethyl acetate layer, leaving salts and polar matrix interferences behind in the aqueous phase.

Step 4: Reconstitution and LC-MS/MS Analysis

-

Action: Transfer the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid). Inject into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

-

System Validation: The native 2-NP-DNSAH and the 2-NP-DNSAH-13C6 will co-elute at the exact same retention time. If the retention times drift apart, or if the 13C6 signal drops below a predefined signal-to-noise threshold, the system automatically flags the sample for severe matrix interference, preventing false negatives.

Visualizing the Analytical Workflow

Fig 1: Self-validating LC-MS/MS workflow for DNSAH quantification using 13C6 internal standards.

References

-

WITEGA Laboratorien Berlin-Adlershof GmbH. "DNSAH-13C6 Nifursol-desfurfuryliden-13C6".[Link]

-

WITEGA Laboratorien Berlin-Adlershof GmbH. "2-NP-DNSAH-13C6". [Link]

-

PubChem. "3,5-Dinitrosalicylic acid hydrazide". [Link]

-

PubMed. "Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry". [Link]

-

Agriculture Journals. "Nitrofuran antibiotics: a review on the application, prohibition and residual analysis". [Link]

Sources

- 1. Veterinární medicína: Nitrofuran antibiotics: a review on the application, prohibition and residual analysis [vetmed.agriculturejournals.cz]

- 2. 3,5-Dinitrosalicylic acid hydrazide | C7H6N4O6 | CID 3663247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DNSAH-13C6 Nifursol-desfurfuryliden-13C6 - Traceable Reference Standard for Residue Analysis and LC-MS/MS Calibration [witega.de]

- 6. 2-NP-DNSAH-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification [witega.de]

- 7. DNSAH-13C6|BLD Pharm [bldpharm.com]

- 9. CAS 955-07-7: 3,5-Dinitrosalicylhydrazide | CymitQuimica [cymitquimica.com]

Technical Guide: The Role of Dnsah-13C6 in Nitrofuran Metabolism Studies

Executive Summary

Dnsah-13C6 (3,5-dinitrosalicylic acid hydrazide-13C6) is the stable isotope-labeled internal standard (SIL-IS) critical for the accurate quantification of Nifursol residues in food safety and toxicological analysis. Nifursol, a banned nitrofuran antibiotic, metabolizes rapidly into DNSH (3,5-dinitrosalicylic acid hydrazide), which covalently binds to tissue proteins.[1] This protein binding renders traditional extraction methods ineffective.

This guide details the application of Dnsah-13C6 in Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) . Unlike deuterated standards, the Carbon-13 labeled Dnsah-13C6 offers superior stability and chromatographic co-elution, ensuring precise correction for the rigorous acid hydrolysis and derivatization steps required to release and detect these bound residues.

Scientific Foundation: Nifursol Metabolism & The Marker Residue

The Metabolic Pathway

Nifursol is a prodrug.[2] Upon administration to livestock (poultry, swine), it undergoes rapid biological reduction. The parent compound disappears quickly (half-life < few hours), making it unsuitable for residue monitoring. The hydrazine side chain, however, remains stable and binds covalently to tissue proteins.

-

Metabolic Action: Furan ring reduction and cleavage.

-

Marker Metabolite: DNSH (3,5-dinitrosalicylic acid hydrazide).[1][2][3][5][6][7][8]

-

State in Tissue: Protein-bound (Non-extractable without hydrolysis).

Why Dnsah-13C6? (The Internal Standard Logic)

In quantitative bioanalysis, matrix effects (ion suppression/enhancement) and recovery losses are significant error sources.

-

Chemical Identity: Dnsah-13C6 is structurally identical to the target analyte (DNSH) but has six

C atoms replaced by -

Co-Elution: Because

C alters mass but not lipophilicity, Dnsah-13C6 co-elutes perfectly with native DNSH. This means it experiences the exact same matrix effects at the electrospray ionization (ESI) source at the exact same moment. -

Process Tracking: By adding Dnsah-13C6 before sample preparation, it tracks the analyte through:

-

Hydrolysis Efficiency: Corrects for incomplete release from proteins.

-

Derivatization Efficiency: Corrects for variability in the reaction with 2-nitrobenzaldehyde (2-NBA).

-

Extraction Recovery: Corrects for losses during SPE or liquid-liquid extraction.

-

Analytical Methodology: The "Derivatization-Hydrolysis" Protocol

The detection of DNSH requires a specific workflow involving acid hydrolysis to break protein bonds and derivatization with 2-nitrobenzaldehyde (2-NBA) to improve MS sensitivity and chromatographic retention.

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for Nifursol metabolite analysis. Note the addition of Dnsah-13C6 prior to hydrolysis is the critical control point.

Detailed Protocol Steps

Step 1: Internal Standard Addition (The Critical Step)

-

Reagent: Dnsah-13C6 working solution (e.g., 100 ng/mL in methanol).

-

Action: Add isotopically labeled standard to the homogenized tissue sample before any other reagent.

-

Rationale: This ensures the IS binds to the matrix and undergoes the subsequent hydrolysis/derivatization exactly like the native analyte.

Step 2: Acid Hydrolysis & Derivatization[8]

-

Reagents: 0.1 M HCl and 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO.

-

Procedure: Incubate samples at 37°C for 16 hours (overnight) or use Microwave-Assisted Extraction (60°C for 20 min).

-

Chemistry:

-

HCl releases DNSH from protein side chains.

-

2-NBA reacts with the hydrazine group of DNSH to form NP-DNSH (Nitrophenyl-DNSH).

-

Simultaneously , Dnsah-13C6 is converted to NP-Dnsah-13C6 .

-

Step 3: Extraction

-

Method: Liquid-Liquid Extraction (LLE) with Ethyl Acetate.

-

pH Adjustment: Adjust pH to 7.4 ± 0.2 using K2HPO4 or NaOH before extraction to ensure the nitrophenyl derivative is in a neutral, extractable state.

-

Clean-up: Centrifuge, collect organic layer, evaporate to dryness under nitrogen flow (40°C), and reconstitute in Mobile Phase (e.g., 20% Methanol / 80% Water with 0.5 mM Ammonium Acetate).

LC-MS/MS Parameters & Data Interpretation[1][5][9][10][11][12]

Mass Spectrometry Settings

Analysis is typically performed in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the nitrophenyl derivative.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time (min) |

| NP-DNSH (Analyte) | 374.0 | 182.0 | 137.0 | 4.5 |

| NP-Dnsah-13C6 (IS) | 380.0 | 188.0 | 143.0 | 4.5 |

Note: The +6 Da mass shift is maintained in the product ions (182 -> 188), confirming the stability of the isotope label on the aromatic ring during fragmentation.

Quantification Logic

The concentration of Nifursol (as DNSH) is calculated using the Area Ratio :

This ratio is plotted against the calibration curve. Because the IS is present from the start, the calculated concentration is automatically corrected for recovery.

Validation Criteria (EU 2021/808)

-

Linearity:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Recovery: 80% - 110% (corrected by IS).

-

Ion Ratio: The ratio of Quant/Qual ions for the analyte must match the standard within ±30%.

-

Retention Time: Analyte peak must be within ±0.1 min of the Dnsah-13C6 peak.

Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Solution |

| Low Absolute Area (IS) | Matrix Suppression | Improve clean-up (SPE wash steps); check ESI source. |

| Poor IS Recovery | Incomplete Hydrolysis | Verify incubation temp/time; check pH during extraction (must be ~7.4). |

| RT Shift between Analyte/IS | "Deuterium Effect" | This is why we use 13C6 . If shift occurs, check column equilibration or mobile phase pH. |

| High Background | 2-NBA Contamination | Use high-purity 2-NBA; limit reagent concentration. |

Pathway Logic Diagram

Figure 2: Decision logic for validating analytical runs using Dnsah-13C6.

References

-

European Commission. (2021).[4][6][7][8] Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals.[6] Official Journal of the European Union. Link

-

Verdon, E., et al. (2007). Validation of a method for the analysis of bound residues of nitrofuran drugs in tissue by LC-MS/MS. Food Additives & Contaminants.[9][10] Link

-

Vass, M., et al. (2008). Nitrofurans: Metabolism, Toxicity and Analysis. Comprehensive Analytical Chemistry. Link

-

FDA. (2016). Laboratory Information Bulletin 4597: Modifications for the analysis of nitrofuran metabolites including 3,5-dinitrosalicylic acid hydrazide. U.S. Food and Drug Administration. Link

-

Witega Laboratorien. (2023). Reference Standards for Nitrofuran Analysis: DNSAH-13C6 Product Specification. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. CAS 955-07-7: 3,5-Dinitrosalicylhydrazide | CymitQuimica [cymitquimica.com]

- 4. RIDASCREEN DNSH – Food & Feed Analysis [food.r-biopharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. vliz.be [vliz.be]

- 10. researchgate.net [researchgate.net]

Physical and Chemical Properties of Dnsah-13C6: A Mechanistic Guide to Nitrofuran Metabolite Quantification

Executive Summary

The enforcement of stringent food safety regulations, such as EU Regulation 2021/808, requires highly sensitive and robust analytical methods to detect banned veterinary drugs. Nifursol, a nitrofuran antibiotic historically used in poultry and aquaculture, rapidly metabolizes in vivo into 3,5-dinitrosalicylic acid hydrazide (DNSAH)[1]. Because DNSAH covalently binds to tissue proteins, it persists long after the parent drug has depleted, making it the mandatory marker residue for nifursol abuse[2].

To achieve the required Reference Point for Action (RPA) of 0.5 µg/kg, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. DNSAH-13C6 serves as the critical stable isotope-labeled internal standard (SIL-IS) in these workflows[3]. This whitepaper details the physical and chemical properties of DNSAH-13C6, explains the causality behind its structural design, and provides a self-validating LC-MS/MS protocol for its application in residue analysis.

Chemical Identity and Physical Properties

DNSAH-13C6 is the isotopically enriched analog of DNSAH, where all six carbon atoms of the aromatic benzene ring are replaced with Carbon-13 (

Table 1: Physical and Chemical Properties of DNSAH-13C6

| Property | Value / Description |

| Chemical Name | 3,5-Dinitro(13C6)salicylic acid hydrazide |

| Molecular Formula | |

| Molecular Weight | 248.10 g/mol (Unlabeled: 242.15 g/mol )[5] |

| Isotopic Enrichment | |

| Physical State | Yellow crystalline powder |

| Solubility | Soluble in Methanol, DMSO, and Ethyl Acetate |

| Storage Conditions | -20°C, protect from light and moisture[3] |

| LogP (Predicted) | ~0.3 (Highly polar, necessitating derivatization)[5] |

Mechanistic Role in Analytical Chemistry

Why Carbon-13 Over Deuterium?

In mass spectrometry, deuterium (

The Necessity of 2-Nitrobenzaldehyde (2-NBA) Derivatization

Free DNSAH is a small, highly polar molecule that exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns. If analyzed directly, it would co-elute with the solvent front, subjecting it to severe ion suppression from matrix components[4].

To circumvent this, DNSAH and DNSAH-13C6 are derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-DNSAH and 2-NP-DNSAH-13C6 . This nucleophilic addition-elimination reaction yields a lipophilic nitrophenyl Schiff base. This transformation serves three causal purposes:

-

Chromatographic Shift: Increases hydrophobicity, shifting the retention time into a cleaner region of the chromatogram.

-

Ionization Enhancement: The extended conjugated

-system of the nitrophenyl derivative vastly improves ionization efficiency in Electrospray Ionization Negative (ESI-) mode[4]. -

Matrix Effect Mitigation: By utilizing DNSAH-13C6, any residual matrix suppression affecting the derivatized analyte perfectly mirrors the suppression of the internal standard, yielding a constant response ratio.

Experimental Protocol: LC-MS/MS Workflow

The following self-validating protocol details the extraction and derivatization of DNSAH from complex matrices (e.g., poultry, aquaculture, or eggs)[4].

Step 1: Homogenization and Spiking (The IDMS Anchor)

-

Weigh 1.00 ± 0.02 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with 100 µL of DNSAH-13C6 working solution (10 ng/mL in methanol).

-

Causality Check: Spiking before any sample treatment ensures the SIL-IS accounts for all subsequent losses during hydrolysis and extraction.

Step 2: Acid Hydrolysis (Cleaving Protein Bonds)

-

Add 5.0 mL of 0.2 M HCl to the homogenate. Vortex for 1 minute.

-

Causality Check: Nitrofuran metabolites form stable Schiff bases with tissue proteins. The acidic environment hydrolyzes these bonds, releasing free DNSAH into the aqueous phase[2].

Step 3: In Situ Derivatization

-

Add 150 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) prepared in DMSO.

-

Incubate the mixture in a shaking water bath at 37°C for 16 hours (or 55°C for 4 hours for high-throughput workflows)[2].

Step 4: Neutralization and Liquid-Liquid Extraction (LLE)

-

Add 0.5 mL of 0.1 M

and adjust the pH to 7.2–7.4 using 1 M NaOH. -

Add 5.0 mL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Step 5: Reconstitution and LC-MS/MS Analysis

-

Reconstitute the dried residue in 200 µL of initial mobile phase (e.g., 50:50 v/v Methanol/Water with 5 mM ammonium formate).

-

Inject 10 µL onto a Phenyl-Hexyl or C18 UHPLC column[4].

Mandatory Visualization: Workflow Diagram

Workflow for DNSAH-13C6 isotope dilution and 2-NBA derivatization in LC-MS/MS.

Data Presentation: Mass Spectrometry Parameters

For highly specific detection, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode using Electrospray Ionization in the negative polarity (ESI-). The

Table 2: Optimized MRM Transitions for NP-DNSAH Derivatives (ESI-)

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| NP-DNSAH (Unlabeled) | 374.0 | 226.0 | 182.0 | 15 - 25 |

| NP-DNSAH-13C6 (SIL-IS) | 380.0 | 232.0 | 188.0 | 15 - 25 |

Note: The system is self-validating when the ion ratio (Qualifier/Quantifier) of the unknown sample matches the ion ratio of the calibration standards within a ±20% tolerance, confirming peak purity and absence of isobaric interference[4].

References

1.[3] WITEGA Laboratorien Berlin-Adlershof GmbH. "DNSAH-13C6 Nifursol-desfurfuryliden-13C6 Reference Standard." Witega.de. Available at: [Link] 2.[5] National Center for Biotechnology Information (NCBI). "3,5-Dinitrosalicylic acid hydrazide | C7H6N4O6 | CID 3663247." PubChem Database. Available at: [Link] 3.[4] Galarini, R., et al. (2025). "Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808." MDPI. Available at: [Link] 4.[2] Eissa, F., & Younes, M. (2023). "Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS: Method development and validation." National Center for Biotechnology Information (PMC). Available at: [Link] 5.[1] Verdon, E., et al. (2007). "Analysis of nifursol residues in turkey and chicken meat using liquid chromatography-tandem mass spectrometry." Taylor & Francis Food Additives & Contaminants. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNSAH-13C6 Nifursol-desfurfuryliden-13C6 - Traceable Reference Standard for Residue Analysis and LC-MS/MS Calibration [witega.de]

- 4. Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 | MDPI [mdpi.com]

- 5. 3,5-Dinitrosalicylic acid hydrazide | C7H6N4O6 | CID 3663247 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stable Isotope Dilution Assays for Nifursol Surveillance: A Technical Guide to Dnsah-13C6

This guide provides an in-depth technical analysis of Stable Isotope Dilution Assays (SIDA) utilizing Dnsah-13C6 (3,5-Dinitrosalicylic acid hydrazide-13C6). This specific isotope-labeled standard is the critical component in the regulatory surveillance of Nifursol , a banned nitrofuran antibiotic, in the food safety and drug development sectors.

Executive Summary

In the field of residue analysis and food safety, Dnsah-13C6 serves as the "Gold Standard" internal reference for detecting Nifursol. Nifursol is a nitrofuran antibiotic banned in food-producing animals (EU, USA, China) due to its potential carcinogenicity. Unlike parent drugs which metabolize rapidly, the metabolite DNSAH (3,5-dinitrosalicylic acid hydrazide) persists in tissue, protein-bound.

This guide details the Stable Isotope Dilution Assay (SIDA) workflow. By introducing Dnsah-13C6 prior to sample processing, analysts can compensate for the high variability inherent in the mandatory acid hydrolysis and derivatization steps, ensuring legally defensible quantification at trace levels (<1 µg/kg).

Part 1: The Chemistry of Dnsah-13C6

Chemical Identity & Structural Role

Dnsah-13C6 is the stable isotope-labeled analogue of DNSAH. It contains six Carbon-13 atoms, typically incorporated into the aromatic benzene ring of the salicylic acid moiety.

| Feature | Specification |

| Analyte Name | DNSAH (3,5-Dinitrosalicylic acid hydrazide) |

| Parent Drug | Nifursol |

| Internal Standard | Dnsah-13C6 |

| Molecular Formula | |

| Mass Shift | +6 Da (Ensures no isotopic overlap with natural abundance M+6) |

| Role | Correction for recovery, matrix effects, and derivatization efficiency.[1] |

The "Bound Residue" Challenge

Nitrofuran metabolites, including DNSAH, form stable covalent bonds with tissue proteins. They cannot be extracted by simple solvents. The assay requires acid hydrolysis to release the metabolite.

-

Criticality of SIDA: Because hydrolysis efficiency varies by tissue type (liver vs. muscle) and time, external calibration fails. Dnsah-13C6 is added before hydrolysis . It binds and releases kinetically identically to the endogenous analyte, normalizing the entire extraction process.

Part 2: Experimental Workflow & Methodology

The standard regulatory protocol (e.g., EU Reference Laboratory methods) involves a "Derivatization-Extraction" mechanism. DNSAH is released and simultaneously derivatized with 2-Nitrobenzaldehyde (2-NBA) to form a detectable nitrophenyl derivative (2-NP-DNSAH).

Workflow Diagram

The following diagram illustrates the critical path where Dnsah-13C6 integrates into the sample matrix.

Figure 1: SIDA workflow for Nifursol analysis. The Internal Standard (IS) tracks the analyte through the harsh hydrolysis and derivatization steps.

Step-by-Step Protocol

Step 1: Sample Preparation & Internal Standardization

-

Homogenization: Weigh 1.0 g of tissue (muscle/liver/shrimp) into a centrifuge tube.

-

IS Addition (Crucial): Add known amount of Dnsah-13C6 (e.g., 50 µL of 100 ng/mL solution).

-

Why: The IS must be present before acid is added to track the hydrolysis yield.

Step 2: Hydrolysis & Derivatization

-

Reagents: Add 4 mL of 1 M HCl and 50-100 µL of 2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO).

-

Incubation: Incubate at 37°C for 16 hours (overnight).

-

Mechanism:[2][3] HCl hydrolyzes the protein-adduct bonds. The released DNSAH immediately reacts with 2-NBA to form 2-NP-DNSAH (2-nitrophenyl-DNSAH). The Dnsah-13C6 converts to 2-NP-Dnsah-13C6 .

-

Note: Unlike other nitrofurans, DNSAH is stable, but derivatization improves LC retention and MS sensitivity.

Step 3: Extraction

-

Neutralize with 0.1 M NaOH (pH adjustment to 7.0 ± 0.5).

-

Add 5 mL Ethyl Acetate. Vortex vigorously (1 min) and centrifuge.

-

Transfer organic supernatant to a clean tube. Evaporate to dryness under Nitrogen at 45°C.

-

Reconstitution: Dissolve residue in 200 µL of Mobile Phase A/B (50:50).

Part 3: LC-MS/MS Analysis & Quantification[4]

Mass Spectrometry Parameters

The analysis typically uses Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode, as the nitrophenyl derivative is highly electronegative.

| Parameter | Setting |

| Ionization | ESI Negative (-) |

| Analyte (2-NP-DNSAH) | Precursor: 375.1 |

| IS (2-NP-Dnsah-13C6) | Precursor: 381.1 |

| Dwell Time | 50-100 ms |

| Source Temp | 400°C |

Note: Precursor masses may vary slightly based on specific derivatization chemistry (e.g., if a different aldehyde is used), but 375/381 is standard for the 2-NBA derivative.

Quantification Logic (Isotope Dilution)

SIDA relies on the ratio of the Analyte area to the Internal Standard area.

Because Dnsah-13C6 is chemically identical to the analyte, any loss during extraction (e.g., only 60% recovery) affects both equally. The ratio remains constant, yielding accurate results despite matrix suppression.

Reaction Mechanism Visualization

The following diagram details the chemical transformation that occurs during Step 2.

Figure 2: Reaction pathway showing the parallel derivatization of the analyte and the 13C6-labeled standard.

Part 4: Validation & Troubleshooting

Linearity and Sensitivity

-

Linearity: The method should be linear from 0.05 µg/kg to 5.0 µg/kg (

). -

MRPL (Minimum Required Performance Limit): For banned substances like Nifursol, the method must reliably detect at 1.0 µg/kg (ppb).

-

CC

and CC- (Decision Limit): The level above which a sample is truly non-compliant (5% error risk).

- (Detection Capability): The lowest concentration at which the method can detect contamination with 95% confidence.

Common Pitfalls

-

Premature IS Addition: Adding IS after hydrolysis is a critical error. You will not correct for hydrolysis inefficiency.

-

Incomplete Derivatization: 2-NBA requires acidic conditions. If the pH drifts or reagent is old, yield drops. The IS corrects for this only if the drop is moderate. If yield is <10%, sensitivity is lost.

-

Matrix Effects: While SIDA corrects for ion suppression, extreme suppression (>80%) can still raise the Limit of Quantification (LOQ).

References

-

Witega Laboratorien. (2024). DNSAH-13C6 Nifursol-desfurfuryliden-13C6 Reference Standard Data Sheet. Retrieved from [Link]

-

Queen's University Belfast. (2015). Analysis of nitrofuran drug residues in animal tissues using liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

-

PubChem. (2025).[4] 3,5-Dinitrosalicylic acid hydrazide (DNSAH) Compound Summary. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust GC-MS Protocol for the Confirmatory Analysis of Nitrofuran Metabolites Using Dnsah-13C6

Abstract

This application note presents a detailed and validated protocol for the determination of nitrofuran metabolites in complex biological matrices, specifically tailored for researchers, scientists, and drug development professionals. Nitrofurans, a class of banned synthetic antibiotics, pose a significant health risk due to their potential carcinogenic properties.[1] Regulatory monitoring focuses on their tissue-bound metabolites, which are more persistent.[1][2] This guide outlines a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method, leveraging the stability and reliability of 3,5-dinitrosalicylic acid hydrazide (Dnsah) derivatization, with the incorporation of its stable isotope-labeled analog, Dnsah-13C6, as an internal standard for accurate quantification.[3][4] The protocol details every critical step, from sample homogenization and acid hydrolysis to release bound metabolites, through derivatization, extraction, and final GC-MS analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the method's intricacies and ensure its successful implementation.

Introduction: The Imperative for Sensitive Nitrofuran Monitoring

Nitrofurans are broad-spectrum antibacterial agents that were once widely used in veterinary medicine for food-producing animals. However, due to concerns about their mutagenic and carcinogenic potential, their use has been prohibited in many countries.[1] The parent nitrofuran compounds are rapidly metabolized within the animal, making their direct detection challenging.[1] Consequently, regulatory bodies and food safety programs focus on the detection of their stable, tissue-bound metabolites, which serve as reliable markers of illegal use.[2]

The primary metabolites of concern include:

-

3-amino-2-oxazolidinone (AOZ) from furazolidone

-

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) from furaltadone

-

Semicarbazide (SEM) from nitrofurazone

-

1-aminohydantoin (AHD) from nitrofurantoin

-

3,5-dinitrosalicylic acid hydrazide (DNSAH) from nifursol

Direct analysis of these polar metabolites by GC-MS is not feasible due to their low volatility. Therefore, a derivatization step is essential to increase their volatility and thermal stability, making them amenable to gas chromatography. While derivatization with 2-nitrobenzaldehyde (2-NBA) is common for LC-MS/MS analysis[1][5][6], this protocol focuses on the use of Dnsah for GC-MS applications, which offers excellent chromatographic properties for the resulting derivatives.

To ensure the highest level of accuracy and to correct for matrix effects and variations during sample preparation, the use of a stable isotope-labeled internal standard is paramount. Dnsah-13C6 serves this purpose, co-eluting with the target analyte derivative and exhibiting identical chemical behavior, but being distinguishable by its mass-to-charge ratio in the mass spectrometer.[3][4]

Principle of the Method

The analytical workflow is a multi-step process designed to quantitatively determine the concentration of nitrofuran metabolites in a given sample.

Workflow Overview:

Caption: High-level workflow for nitrofuran metabolite analysis.

-

Sample Preparation and Hydrolysis: The tissue sample is first homogenized to ensure uniformity. An acidic hydrolysis step is then performed to cleave the covalent bonds between the nitrofuran metabolites and tissue proteins, releasing the free metabolites into the sample matrix.[5]

-

Internal Standard Spiking: A known amount of Dnsah-13C6 is added to the sample. This is a critical step for accurate quantification as the internal standard compensates for any analyte loss during the subsequent extraction and derivatization steps.[3][4]

-

Derivatization: The sample is then derivatized with Dnsah. The hydrazide group of Dnsah reacts with the carbonyl group of the released nitrofuran metabolites, forming stable, non-polar derivatives that are suitable for GC-MS analysis.

-

Extraction and Clean-up: The derivatized analytes are extracted from the aqueous matrix into an organic solvent using liquid-liquid extraction. This step also serves to remove many interfering matrix components.

-

GC-MS Analysis: The final extract is injected into the GC-MS system. The derivatized metabolites are separated based on their boiling points and retention times on the gas chromatographic column. The mass spectrometer then detects and quantifies the specific ions corresponding to the target analytes and the internal standard.

Materials and Reagents

Chemicals and Standards

-

Nitrofuran metabolite standards (AOZ, AMOZ, SEM, AHD, DNSAH)

-

3,5-Dinitrosalicylic acid hydrazide (Dnsah)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Dipotassium hydrogen phosphate (K2HPO4), analytical grade

-

Ethyl acetate, HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Anhydrous sodium sulfate

Equipment

-

Homogenizer (e.g., rotor-stator or blender)

-

Centrifuge, refrigerated

-

Water bath or heating block

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Standard laboratory glassware

Detailed Experimental Protocol

Caution: Nitrofuran derivatives are light-sensitive. All steps should be performed in a dimly lit environment or using amber glassware.[8]

Preparation of Solutions

-

1 M HCl: Dilute concentrated HCl with deionized water.

-

1 M NaOH: Dissolve NaOH pellets in deionized water.

-

0.1 M K2HPO4: Dissolve K2HPO4 in deionized water.

-

Dnsah Derivatizing Reagent (10 mM in DMSO): Prepare fresh daily.

-

Stock Standard Solutions (100 µg/mL): Prepare individual stock solutions of each nitrofuran metabolite and Dnsah-13C6 in methanol. Store at -20°C.

-

Working Standard and Internal Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in a suitable solvent (e.g., methanol).

Sample Preparation and Hydrolysis

-

Weigh 2.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[9]

-

Add 5 mL of deionized water and vortex for 30 seconds.

-

Fortify the sample with a known amount of the Dnsah-13C6 internal standard working solution. The spiking level should be chosen to be in the mid-range of the calibration curve.

-

Add 0.5 mL of 1 M HCl. Vortex for 10 seconds.

-

Incubate the sample in a water bath at 37°C for 16 hours (overnight) to facilitate the release of tissue-bound metabolites.[5][9][10]

Derivatization

-

After hydrolysis, cool the samples to room temperature.

-

Add 100 µL of the 10 mM Dnsah in DMSO solution to each tube.

-

Vortex for 10 seconds.

-

Incubate at 50°C for 1 hour to complete the derivatization reaction.

Extraction and Clean-up

-

Neutralize the sample by adding 5 mL of 0.1 M K2HPO4 and approximately 0.4 mL of 1 M NaOH. The target pH should be around 7.0.[9]

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.[11]

-

Carefully transfer the upper ethyl acetate layer to a clean 15 mL centrifuge tube.

-

Repeat the extraction (steps 2-5) with another 5 mL of ethyl acetate and combine the extracts.

-

Pass the combined ethyl acetate extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.[12]

-

Reconstitute the dry residue in 1 mL of a suitable solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 100°C (hold 1 min) Ramp 1: 25°C/min to 200°C Ramp 2: 10°C/min to 300°C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 1: Recommended GC-MS parameters.

Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, SIM mode is recommended. The characteristic ions for each derivatized metabolite and the internal standard should be determined by analyzing the full scan mass spectra of individual standards.

| Analyte (Dnsah derivative) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| NP-AOZ | To be determined | To be determined | To be determined |

| NP-AMOZ | To be determined | To be determined | To be determined |

| NP-SEM | To be determined | To be determined | To be determined |

| NP-AHD | To be determined | To be determined | To be determined |

| NP-DNSAH | To be determined | To be determined | To be determined |

| NP-DNSAH-13C6 (IS) | To be determined | To be determined | To be determined |

Table 2: Example of SIM table. The exact m/z values must be empirically determined.

Method Validation and Quality Control

To ensure the reliability of the results, the method should be validated according to established guidelines (e.g., Commission Decision 2002/657/EC or FDA guidelines).[13] Key validation parameters include:

-

Specificity: Absence of interfering peaks at the retention times of the analytes in blank samples.

-

Linearity and Range: Demonstrated by a calibration curve with a correlation coefficient (R²) > 0.99.[14]

-

Accuracy (Recovery): Determined by analyzing spiked blank samples at different concentration levels. Recoveries should typically be within 80-120%.[13][14]

-

Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should generally be < 15%.[14]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Decision Limit (CCα) and Detection Capability (CCβ): Important for confirmatory methods for banned substances.[2][14][15][16]

Quality control samples, including a blank, a zero sample (blank with internal standard), and a spiked sample, should be included in each analytical batch to monitor the performance of the method.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the analysis of nitrofuran metabolites using GC-MS with Dnsah derivatization and Dnsah-13C6 as an internal standard. By explaining the rationale behind each step, this guide empowers researchers to not only implement the method but also to troubleshoot and adapt it as needed. The use of a stable isotope-labeled internal standard is crucial for achieving the accuracy and reliability required for regulatory compliance and food safety monitoring. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality, defensible data in the analysis of these banned veterinary drugs.

References

-

Mottier, P., et al. (2003). Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. Journal of Agricultural and Food Chemistry, 51(22), 6467-6474. [Link]

-

FSIS USDA. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR2.01. [Link]

-

An, J., et al. (2020). A rapid derivatization method for analyzing nitrofuran metabolites in fish using ultra-performance liquid chromatography–tandem mass spectrometry. Food Chemistry, 309, 125745. [Link]

-

Delatour, T., et al. (2003). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. Journal of Agricultural and Food Chemistry, 51(22), 6467-6474. [Link]

-

Gowik, P., et al. (2007). Validation of a confirmatory method for the determination of residues of four nitrofurans in egg by liquid chromatography-tandem mass spectrometry with the software InterVal. Analytica Chimica Acta, 586(1-2), 348-358. [Link]

-

Gowik, P., et al. (2006). Validation of a confirmatory method for the determination of residues of four nitrofurans in egg by liquid chromatography–tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 348-358. [Link]

-

U.S. Food and Drug Administration. (2017). Detection of Nitrofuran Metabolites in Shrimp. [Link]

-

Preprints.org. (2025). Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. [Link]

-

ResearchGate. (2020). Method Development and Validation of Nitrofuran Metabolites in Shrimp by Liquid Chromatographic Mass Spectrometric System. [Link]

-

Queen's University Belfast. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]

-